molecular formula C8H9BrN2O2 B13106137 3,4-Diamino-5-bromophenylacetic acid

3,4-Diamino-5-bromophenylacetic acid

Cat. No.: B13106137
M. Wt: 245.07 g/mol
InChI Key: LBIMIKDPFYVTNQ-UHFFFAOYSA-N
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Description

3,4-Diamino-5-bromophenylacetic acid is an organic compound with the molecular formula C8H9BrN2O2. It is a derivative of phenylacetic acid, featuring both amino and bromine substituents on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diamino-5-bromophenylacetic acid typically involves multi-step organic reactions. One common method starts with the bromination of phenylacetic acid to introduce the bromine atom at the desired position. This is followed by nitration to introduce nitro groups, which are subsequently reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

3,4-Diamino-5-bromophenylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Diamino-5-bromophenylacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Diamino-5-bromophenylacetic acid involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Diamino-5-bromophenylacetic acid is unique due to the presence of both amino and bromine substituents on the aromatic ring. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields .

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

2-(3,4-diamino-5-bromophenyl)acetic acid

InChI

InChI=1S/C8H9BrN2O2/c9-5-1-4(3-7(12)13)2-6(10)8(5)11/h1-2H,3,10-11H2,(H,12,13)

InChI Key

LBIMIKDPFYVTNQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)N)Br)CC(=O)O

Origin of Product

United States

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